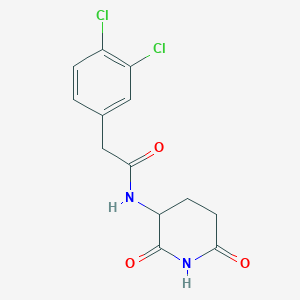![molecular formula C13H19NO2 B7582255 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol, also known as AG-1478, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment and other biomedical applications.
科学的研究の応用
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In addition to cancer treatment, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has also been studied for its potential use in other biomedical applications. It has been shown to inhibit the proliferation of smooth muscle cells, which could be useful in the treatment of cardiovascular diseases. 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has also been shown to inhibit the growth of bacteria, which could be useful in the development of new antibiotics.
作用機序
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation, survival, and migration. By inhibiting EGFR signaling, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has been shown to have a number of biochemical and physiological effects. In cancer cells, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can induce cell cycle arrest and apoptosis. It can also inhibit the migration and invasion of cancer cells. In smooth muscle cells, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can inhibit cell proliferation. In bacteria, 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can inhibit growth and induce cell death.
実験室実験の利点と制限
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol has a number of advantages for lab experiments. It is a potent and selective inhibitor of EGFR tyrosine kinase, which makes it useful for studying the role of EGFR signaling in various biological processes. It has also been extensively studied, which means that there is a lot of information available on its mechanism of action and potential biomedical applications.
However, there are also some limitations to using 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol in lab experiments. It can be expensive to purchase, which could limit its use in some labs. It also has limited solubility, which could make it difficult to use in some experiments.
将来の方向性
There are a number of future directions for research on 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol. One area of research could be to study its potential use in combination with other cancer drugs to enhance their efficacy. Another area of research could be to study its potential use in the treatment of other diseases, such as cardiovascular diseases and bacterial infections. Additionally, further studies could be conducted to better understand the mechanism of action of 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol and to identify potential side effects and limitations of its use.
合成法
3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol can be synthesized using a multi-step process starting from 4-methoxy-3-methylbenzaldehyde. The first step involves the reaction of the aldehyde with cyclobutanone in the presence of a Lewis acid catalyst to form a cyclobutanone derivative. The second step involves the reaction of the cyclobutanone derivative with methylamine in the presence of a reducing agent to form the corresponding amine. The final step involves the reaction of the amine with an alcohol in the presence of an acid catalyst to form 3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol.
特性
IUPAC Name |
3-[(4-methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-5-10(3-4-13(9)16-2)8-14-11-6-12(15)7-11/h3-5,11-12,14-15H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWODNWCDUCUQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC2CC(C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

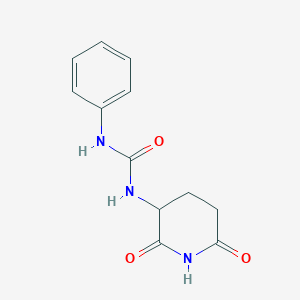
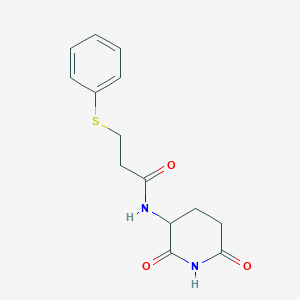


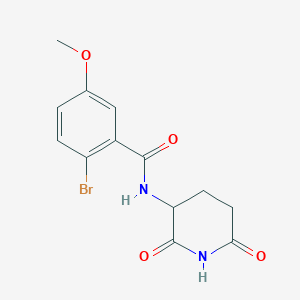

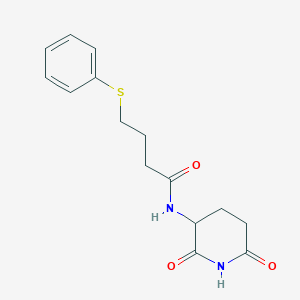
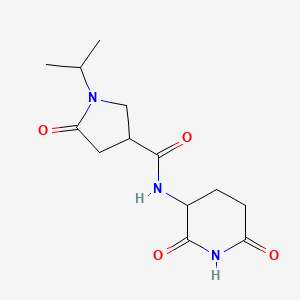
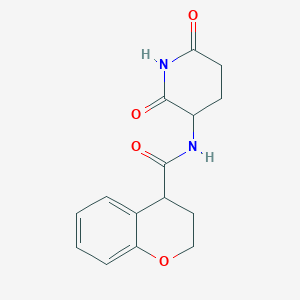
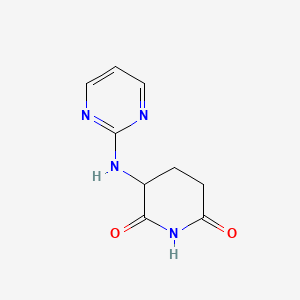
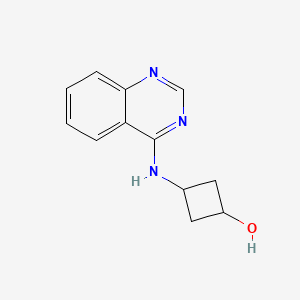
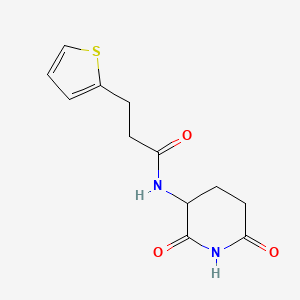
![3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B7582260.png)
